

# A Technical Guide to the Development of the PAM1 Matrix by Margaret Dayhoff

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This guide provides an in-depth exploration of the foundational methodology developed by Margaret O. Dayhoff and her colleagues in the 1970s to create the Point Accepted Mutation (PAM) 1 matrix. This work laid the cornerstone for sequence alignment scoring systems and our quantitative understanding of protein evolution.

## Core Concepts: The Accepted Point Mutation and the PAM Unit

The development of the PAM matrix is predicated on two central ideas: the "accepted point mutation" and the "PAM unit" of evolutionary distance.

- **Accepted Point Mutation (PAM):** An accepted point mutation is the replacement of one amino acid for another in a protein sequence that has been accepted by natural selection and has become fixed in a species or lineage.<sup>[1][2]</sup> This implies that the new amino acid preserves the protein's essential function.<sup>[3]</sup> Dayhoff's work focused exclusively on these successful substitutions, which are observable when comparing homologous proteins.<sup>[2]</sup>
- **The PAM Unit:** One PAM unit represents an evolutionary distance over which, on average, 1% of the amino acids in a sequence have undergone an accepted point mutation.<sup>[4][5]</sup> Therefore, the **PAM1** matrix models the expected amino acid substitutions for proteins that have diverged by 1 PAM.<sup>[6][7]</sup> It is crucial to note that this is a measure of mutational events,

not the final percentage of different amino acids, as some sites may mutate multiple times or revert to their original state over longer evolutionary periods.[8][9]

## Experimental and Computational Protocol for PAM1 Matrix Development

The construction of the **PAM1** matrix was a meticulous process that integrated data collection, phylogenetic analysis, and mathematical modeling based on a Markov chain model of protein evolution.[9][10]

The foundation of the PAM model was empirical data derived from real protein sequences.

- **Data Source:** Dayhoff and her team compiled alignments from 71 families of closely related proteins.[1][2][9]
- **Selection Criteria:** To ensure that observed differences were the result of single mutational events rather than multiple, superimposed mutations at the same site, only protein sequences sharing at least 85% identity were included.[6][9][10] This high degree of similarity justifies the assumption that a mismatch at a given position is the result of a single substitution.[9][11]

To count mutations accurately, the evolutionary relationships between the sequences had to be established.

- **Methodology:** For each of the 71 protein families, a phylogenetic tree was constructed. Using the principle of maximum parsimony, the sequences of the ancestral proteins at the internal nodes of the tree were inferred.[1][10][11] Maximum parsimony aims to find the evolutionary tree that requires the fewest mutational events to explain the observed sequences at the leaves.[11] This allowed for the direct comparison of ancestor-descendant or closely related sister sequences.

By comparing the inferred ancestral sequences with their descendants, the researchers could count the specific amino acid changes that had occurred.

- **Mutation Counting:** From the 71 phylogenetic trees, a total of 1,572 accepted point mutations were observed and tallied.[1][9] These counts formed a 20x20 triangular matrix, denoted as

the Accepted Point Mutation Matrix (A). Each off-diagonal element,  $A_{ij}$ , represents the number of times amino acid  $j$  was observed to mutate into amino acid  $i$  (or vice versa, as the initial matrix is symmetric).<sup>[2][10]</sup>

Table 1: Accepted Point Mutation Counts ( $A_{ij}$ ) This table summarizes the 1,572 observed mutations accumulated from closely related sequences.<sup>[2]</sup>

A l a	A r g	A s n	A s p	C y s	G l n	G l u	G l y	H i s	l l e	L e u	L y s	M e t	P h e	P r o	S e r	T h r	T r p	T y r	V a l	
A l a	-	2	9	1 0	2	5	1 5	3 0	1	1 3	1 0	7	8	3	2 7	7 7	3 7	0	3	3 0
A r g	-	1	0	0	5	1	0	6	2	3	3 4	1	1	4	1 3	5	3	0	2	
A s n	-	4 3	0	4	1 2	1 4	2 2	3	1	2 9	0	1	4	4 3	1 6	0	3	1		
A s p	-	0	8	5 7	1 7	5	1	1	1 0	0	0	2	1 0	5	0	0	1			
C y s	-	0	0	1	1	1	0	0	0	0	0	7	1	0	0	2				
G l n	-	3 1	1	1 9	1	5	1 4	1	0	1 0	4	2	0	0	1					
G l u	-	1 4	3	2	4	1 2	1	0	5	8	4	0	0	4						
G ly	-	1	3	2	4	2	1	2	5 0	2	0	1	9							
H is	-	1	1	2	0	1	3	2	1	0	1 2	1								
l l e	-	2 6	3	1 0	1 0	1	2	2 8	0	0	6 6									

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L									
e	-	7	3	2	5	2	1	3	3
u			7	0			0	2	0

---

L								
y	-	1	1	3	2	2	0	1
s		0			0	0		1

---

M								
e	-	1	0	1	5	0	0	1
t								7

---

P							
h	-	0	4	1	0	4	3
e						0	

---

P					
r	-	2	1	0	0
o		6	0		3

---

S				
e	-	5	3	2
r		2		2

---

T			
h	-	0	1
r			7

---

T		
r	-	0
p		0

---

T	
y	-
r	2

---

V	
a	-
l	

---

Source: Adapted from Dayhoff et al., Atlas of Protein Sequence and Structure, Vol. 5, Suppl. 3, 1978.[2]

To turn mutation counts into probabilities, Dayhoff needed to account for the fact that some amino acids are more common than others and some are inherently more likely to mutate.

- Amino Acid Frequencies ( $f_i$ ): The overall frequency of each of the 20 amino acids in the dataset was calculated. This provides the background probability of finding a given amino acid.[2]
- Relative Mutability ( $m_j$ ): A crucial insight was that amino acids do not mutate at the same rate. The relative mutability for each amino acid ( $j$ ) was calculated. This value is proportional to the number of times an amino acid has been observed to mutate, normalized by its frequency of occurrence in the dataset.[2][11] The mutability of Alanine was arbitrarily set to 100 for normalization.[11]

Table 2: Amino Acid Frequency and Relative Mutability

Amino Acid	Frequency (fi)	Relative Mutability (mi)
Ala (A)	0.087	100
Arg (R)	0.041	65
Asn (N)	0.040	134
Asp (D)	0.047	106
Cys (C)	0.033	20
Gln (Q)	0.038	93
Glu (E)	0.050	102
Gly (G)	0.089	49
His (H)	0.034	66
Ile (I)	0.037	96
Leu (L)	0.085	40
Lys (K)	0.081	56
Met (M)	0.015	94
Phe (F)	0.040	41
Pro (P)	0.051	56
Ser (S)	0.070	120
Thr (T)	0.058	97
Trp (W)	0.010	18
Tyr (Y)	0.030	41
Val (V)	0.065	74

Source: Adapted from Dayhoff et al., Atlas of Protein Sequence and Structure, Vol. 5, Suppl. 3, 1978.[2]

The final step was to combine these data points into the **PAM1** matrix, where each element  $M_{ij}$  represents the probability of amino acid  $j$  being replaced by amino acid  $i$  over 1 PAM of evolutionary distance.

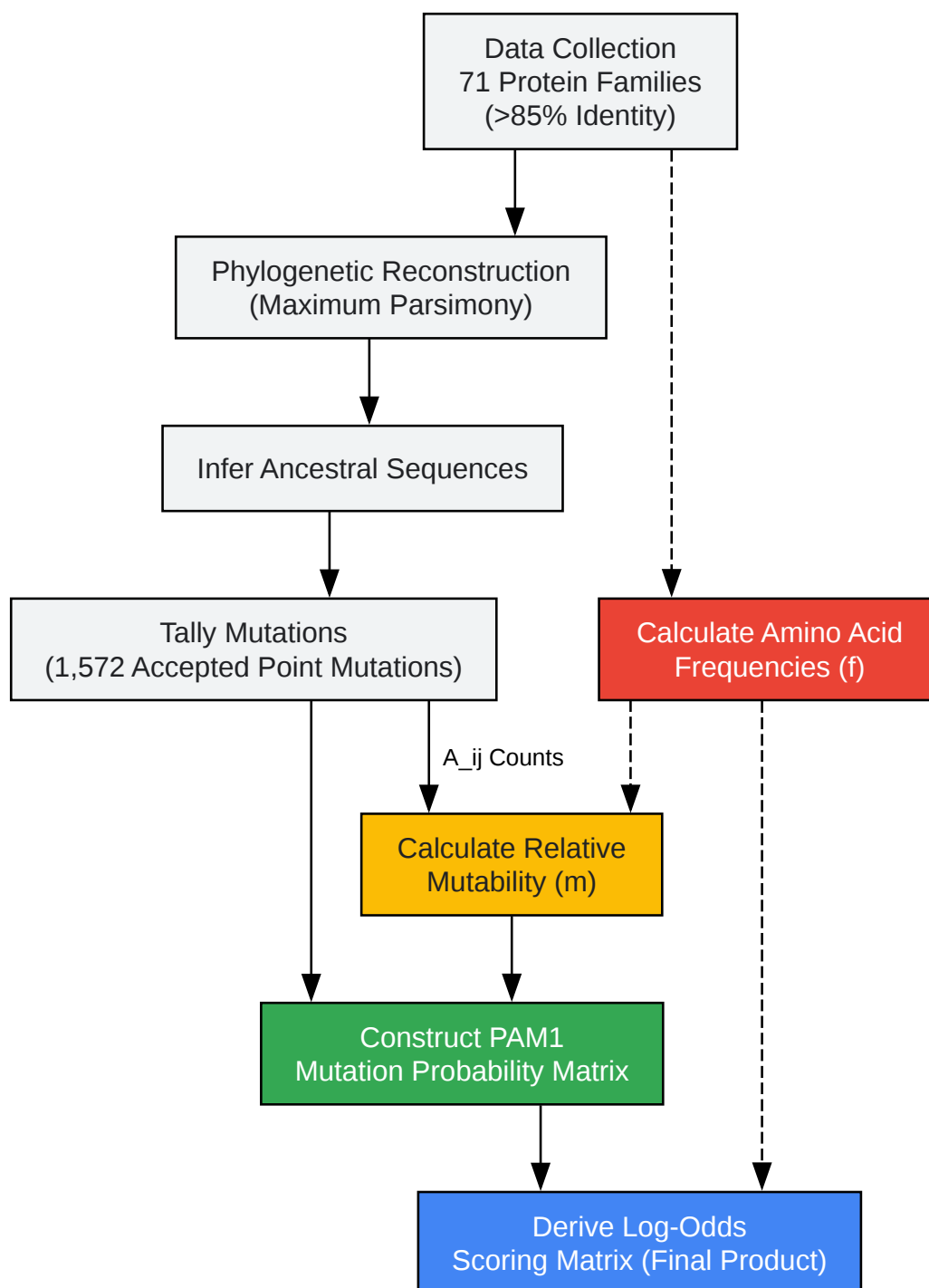
- Methodology:
  - Off-diagonal elements ( $i \neq j$ ): The probability of amino acid  $j$  mutating to  $i$  ( $M_{ij}$ ) is calculated as:  $M_{ij} = (\lambda * m_j * A_{ij}) / \sum_k (A_{kj})$  where  $\lambda$  is a proportionality constant,  $m_j$  is the mutability of amino acid  $j$ , and  $A_{ij}$  is the count of  $i$ - $j$  mutations.[\[8\]](#)[\[11\]](#)
  - The Constant  $\lambda$ : The constant  $\lambda$  is chosen to ensure that the total probability of mutation equals 1% for an average amino acid, consistent with the 1 PAM definition.[\[2\]](#)[\[11\]](#) Specifically, 1% of amino acids should change over this interval.[\[4\]](#)
  - Diagonal elements ( $i = j$ ): The probability that an amino acid  $j$  does not mutate ( $M_{jj}$ ) is calculated as:  $M_{jj} = 1 - \sum_{\{i \neq j\}} M_{ij}$  This ensures that the sum of probabilities in each column of the matrix is 1.[\[2\]](#)

The resulting matrix is the **PAM1** Mutation Probability Matrix. It is important to note this matrix is not symmetric; the probability of  $J$  changing to  $I$  is not the same as  $I$  changing to  $J$ .[\[12\]](#)

## Visualization of the PAM1 Matrix Development Workflow

The following diagram illustrates the logical flow of the entire process, from initial data collection to the final generation of the **PAM1** matrix.





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Caption: Workflow for the development of the Dayhoff **PAM1** matrix.

## From Probabilities to Scoring: The Log-Odds Matrix

While the mutation probability matrix is the core of the model, for practical use in sequence alignment, a scoring matrix is required. This is derived by converting the probabilities into log-odds scores.

- Methodology: The score  $S_{ij}$  for aligning amino acid  $i$  with  $j$  is calculated as:  $S_{ij} = \log (M_{ij} / f_i)$  Here,  $M_{ij}$  is the probability of amino acid  $j$  changing to  $i$  over a specific PAM distance, and  $f_i$  is the background frequency of amino acid  $i$ .<sup>[6]</sup> This score represents the likelihood of the alignment occurring due to homology versus random chance. A positive score indicates a more likely than chance substitution, while a negative score indicates a less likely one.<sup>[10]</sup>

## Extrapolation to Higher PAM Matrices

The **PAM1** matrix, representing a small evolutionary divergence, serves as the basis for modeling more distant relationships. Higher-order PAM matrices (e.g., PAM250) are derived by multiplying the **PAM1** matrix by itself  $n$  times ( $PAM_n = PAM1^n$ ).<sup>[6]</sup><sup>[13]</sup> This extrapolation is based on the Markovian assumption that each amino acid substitution is independent of previous changes at that site.<sup>[8]</sup> PAM250, which corresponds to approximately 20% sequence identity, became a widely used standard for detecting distant evolutionary relationships.<sup>[13]</sup><sup>[14]</sup>

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